molecular formula C24H51BO12 B12659774 Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate CAS No. 30989-07-2

Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate

Cat. No.: B12659774
CAS No.: 30989-07-2
M. Wt: 542.5 g/mol
InChI Key: YFJWCDDEPLQFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate is an organoborate compound with the molecular formula C18H39BO9. It is known for its unique structure, which includes three ethoxyethoxyethyl groups attached to a borate core. This compound is used in various scientific and industrial applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate typically involves the esterification of boric acid with 2-(2-(2-ethoxyethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Boric acid+3×2-(2-(2-ethoxyethoxy)ethoxy)ethanolTris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate+3×Water\text{Boric acid} + 3 \times \text{2-(2-(2-ethoxyethoxy)ethoxy)ethanol} \rightarrow \text{this compound} + 3 \times \text{Water} Boric acid+3×2-(2-(2-ethoxyethoxy)ethoxy)ethanol→Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate+3×Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of boronic acids and other oxidation products.

    Reduction: Reduction reactions can convert the borate ester into different boron-containing compounds.

    Substitution: The ethoxyethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of borate esters with different functional groups.

Scientific Research Applications

Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic acids and esters.

    Biology: The compound is employed in biochemical assays and as a component in certain biological buffers.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of polymers, lubricants, and other industrial materials.

Mechanism of Action

The mechanism by which Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate exerts its effects involves its ability to interact with various molecular targets. The borate core can form complexes with different molecules, influencing their reactivity and stability. This interaction is crucial in its applications in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-(2-(2-methoxyethoxy)ethoxy)ethyl) borate: Similar in structure but with methoxy groups instead of ethoxy groups.

    Tris(2-ethylhexyl) borate: Another organoborate with different alkyl groups attached to the borate core.

Uniqueness

Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate is unique due to its specific ethoxyethoxyethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific interactions with other molecules are required.

Properties

CAS No.

30989-07-2

Molecular Formula

C24H51BO12

Molecular Weight

542.5 g/mol

IUPAC Name

tris[2-[2-(2-ethoxyethoxy)ethoxy]ethyl] borate

InChI

InChI=1S/C24H51BO12/c1-4-26-7-10-29-13-16-32-19-22-35-25(36-23-20-33-17-14-30-11-8-27-5-2)37-24-21-34-18-15-31-12-9-28-6-3/h4-24H2,1-3H3

InChI Key

YFJWCDDEPLQFDW-UHFFFAOYSA-N

Canonical SMILES

B(OCCOCCOCCOCC)(OCCOCCOCCOCC)OCCOCCOCCOCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.